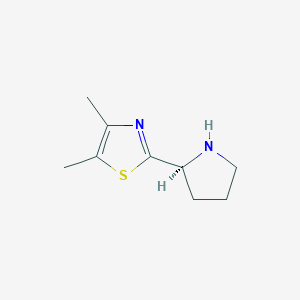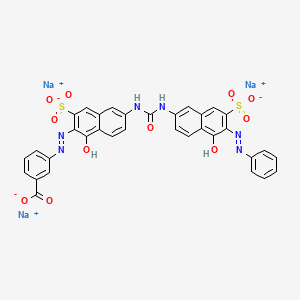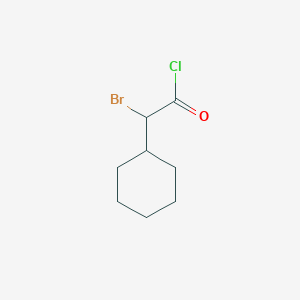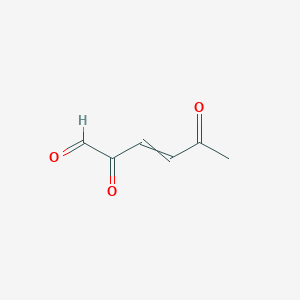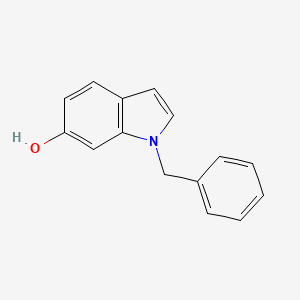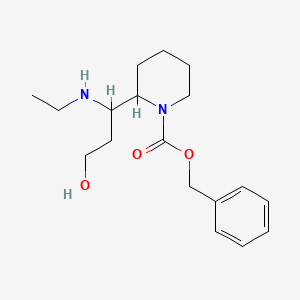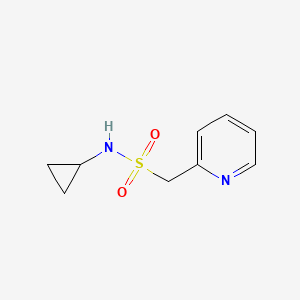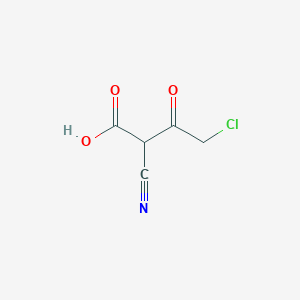
Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active
Preparation Methods
The synthesis of barbituric acid derivatives typically involves the reaction of barbituric acid with various alkylating agents. For the preparation of 5-butyl-5-ethyl-2-thio-barbituric acid, sodium salt, the following synthetic route can be employed:
Starting Materials: Barbituric acid, butyl bromide, ethyl iodide, and sodium thiolate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Barbituric acid is first reacted with butyl bromide and ethyl iodide in the presence of a base such as sodium hydroxide to introduce the butyl and ethyl groups.
Chemical Reactions Analysis
Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the barbituric acid ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Barbituric acid derivatives, including 5-butyl-5-ethyl-2-thio-, sodium salt, have various scientific research applications:
Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds and as ligands in coordination chemistry.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt involves its interaction with specific molecular targets and pathways. The thio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The butyl and ethyl groups may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Barbituric acid, 5-butyl-5-ethyl-2-thio-, sodium salt can be compared with other barbituric acid derivatives, such as:
Phenobarbital sodium salt: A well-known barbiturate with sedative and anticonvulsant properties.
Thiobarbituric acid: Contains a thio group but lacks the butyl and ethyl substitutions, making it less lipophilic.
5-ethyl-5-phenylbarbituric acid sodium salt: Another barbiturate with different alkyl substitutions, leading to different pharmacological properties.
The uniqueness of 5-butyl-5-ethyl-2-thio-barbituric acid, sodium salt lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
CAS No. |
64058-02-2 |
|---|---|
Molecular Formula |
C10H15N2NaO2S |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
sodium;5-butyl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C10H16N2O2S.Na/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1 |
InChI Key |
CCZLMCQIVCOCNB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1(C(=O)NC(=NC1=O)[S-])CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


